molecular formula C9H7NO3S B186341 5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one CAS No. 52533-09-2

5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one

Cat. No.: B186341
CAS No.: 52533-09-2
M. Wt: 209.22 g/mol
InChI Key: SSQZETVFNJLZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one is a heterocyclic compound that contains an oxathiazole ring substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenyl isothiocyanate with chloroacetic acid in the presence of a base, followed by cyclization to form the oxathiazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiazole ring to more reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxathiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts or under reflux.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxathiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways or modulate receptor activity in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Comparison

5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one is unique due to its oxathiazole ring, which imparts different chemical and biological properties compared to indole and imidazole derivatives. While all these compounds may exhibit similar pharmacophoric features, the oxathiazole ring provides distinct reactivity and interaction profiles, making it a valuable scaffold in medicinal chemistry .

Biological Activity

5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, inhibitory effects on specific enzymes, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a thiazole ring fused with an aromatic methoxyphenyl group. The presence of the methoxy group is crucial for enhancing the compound's biological activity by influencing its interaction with target enzymes.

Enzyme Inhibition Studies

Recent research has highlighted the compound's potent inhibitory effects on phenylalanine ammonia-lyase (PAL), an enzyme involved in the phenylpropanoid pathway. This pathway is crucial for plant defense mechanisms and secondary metabolite production.

Inhibition of Phenylalanine Ammonia-Lyase (PAL)

A study synthesized a series of 5-aryl-1,3,4-oxathiazol-2-ones and evaluated their inhibitory activity against PAL derived from Rhodotorula glutinis. The results indicated that:

  • IC50 Values : The most effective compound in this series was 5-(4-nitrophenyl)-1,3,4-oxathiazol-2-one with an IC50 value of 2.5 µM, demonstrating twice the potency of known inhibitors like N-(aminooxy) acetyl–2,5–dichloroaniline (Z302) .
  • Mechanism of Inhibition : The compound acted as a noncompetitive inhibitor, suggesting it binds to a site distinct from the phenylalanine binding site .

Growth Inhibition Assays

The biological activity was further assessed through growth inhibition assays on lettuce seedlings. The results showed:

CompoundGrowth Inhibition (%)
This compound74 - 100%
Control (No Treatment)0%

This indicates that the compound effectively inhibits plant growth at concentrations ranging from 100 to 500 µM .

Plant Defense Mechanisms

The inhibition of PAL by this compound suggests potential applications in agricultural biotechnology. By modulating PAL activity, this compound could enhance plant resistance to pathogens by altering secondary metabolite production.

Potential Therapeutic Uses

The biological activity of this compound extends beyond agriculture. Its structural analogs have shown promise in various therapeutic areas:

  • Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Properties : The modulation of metabolic pathways influenced by PAL inhibition may also contribute to anti-inflammatory effects.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-12-7-4-2-6(3-5-7)8-10-14-9(11)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQZETVFNJLZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356085
Record name 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52533-09-2
Record name 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methoxybenzamide (3.0 g, 19.9 mmol) was suspended in a mixture of toluene (30 mL) and THF (15 mL), and chlorosulfenyl chloride (3.35 mL, 39.7 mmol) was then added to the suspension. The obtained mixture was stirred at 80° C. for 2.5 hours. The reaction solution was cooled to room temperature, and it was then concentrated under reduced pressure. Thereafter, diethyl ether was added to the residue, and insoluble materials were then removed by filtration, so as to obtain the title compound (3.64 g, 88%) in the form of a colorless solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

To a solution of 4-methoxybenzamide (0.30 g, 1.10 mmol) in toluene (10 ml) was added chlorocarbonylsulfenyl chloride (0.80 ml, 9.92 mmol). The resulting reaction mixture was refluxed at 80° C. for 3 h. After the completion of the reaction (TLC monitoring), the mixture was concentrated, added diethyl ether and washed with twice with water, twice with 5% NaHCO3, again with water, and was dried (Na2SO4), concentrated under vacuum to give the product (crude yield 0.475 g) that was carried forward to the next step without further purification.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Chlorocarbonyl sulphenyl chloride (13.2 g, 0.10 mol) is added dropwise to a stirred solution of 4-methoxybenzamide (13.8 g, 0.091 mol) under dry nitrogen at room temperature. When the addition is complete, the mixture is refluxed for 8 hours, during which time hydrogen chloride gas is evolved. The solution is allowed to cool to room temperature and the solvent is removed in vacuo. The residue is triturated with methyl tert.-butyl ether and the crystalline solid is filtered off and dried, to give 5-(4-methoxyphenyl)-[1,3,4]oxathiazolin-2-one (12.2 g, 64%) as colourless crystals, m.p. 117°-118° C.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one
Reactant of Route 4
Reactant of Route 4
5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.